molecular formula C5H12N2O4S B1451759 2-[(Dimethylsulfamoyl)(methyl)amino]acetic acid CAS No. 1042806-04-1

2-[(Dimethylsulfamoyl)(methyl)amino]acetic acid

Cat. No. B1451759
CAS RN: 1042806-04-1
M. Wt: 196.23 g/mol
InChI Key: RTZSHPXCIOYHAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(Dimethylsulfamoyl)(methyl)amino]acetic acid” is a chemical compound with the CAS Number: 1042806-04-1. It has a molecular weight of 196.23 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is [(dimethylamino)sulfonylamino]acetic acid . The InChI code for this compound is 1S/C5H12N2O4S/c1-6(2)12(10,11)7(3)4-5(8)9/h4H2,1-3H3,(H,8,9) .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the search results.

Scientific Research Applications

Amino Acid Analysis

2-[(Dimethylsulfamoyl)(methyl)amino]acetic acid is useful in amino acid analysis, particularly as a solvent for the ninhydrin reaction. It has been shown to be a superior solvent compared to Methyl Cellosolve for the reduced form of ninhydrin (hydrindantin), offering equal performance with improved stability in amino acid determination methods (Moore, 1968).

Synthesis of Anti-inflammatory Agents

This compound has been involved in the synthesis of various derivatives aimed at potential anti-inflammatory applications. Specifically, its use in synthesizing pyrrole-1-acetic acids, which are considered for their anti-inflammatory properties, exemplifies its role in medicinal chemistry (Ross & Sowell, 1987).

Antioxidant and Enzyme Inhibition Studies

The synthesis and characterization of new amino acid derivatives, including 2-[(Dimethylsulfamoyl)(methyl)amino]acetic acid, have been studied for their antioxidant properties and inhibitory activity against enzymes like xanthine oxidase. This is significant in exploring potential therapeutic applications (Ikram et al., 2015).

Antibacterial Applications

Research has been conducted on derivatives of 2-[(Dimethylsulfamoyl)(methyl)amino]acetic acid for their antibacterial properties. The creation of specific aminoalkyl esters of substituted acetic and propionic acids, which include this compound, has shown promising antibacterial activity (Isakhanyan et al., 2013).

Heterocyclic Synthesis

Its application extends to the synthesis of heterocyclic compounds. For instance, its involvement in the creation of imidazolecarboxaldehydes and their rearrangement illustrates its versatility in organic synthesis and the development of novel compounds with potential biological activities (Kim et al., 1995).

Safety and Hazards

The compound has been labeled with the GHS07 pictogram. The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-[dimethylsulfamoyl(methyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O4S/c1-6(2)12(10,11)7(3)4-5(8)9/h4H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZSHPXCIOYHAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Dimethylsulfamoyl)(methyl)amino]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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